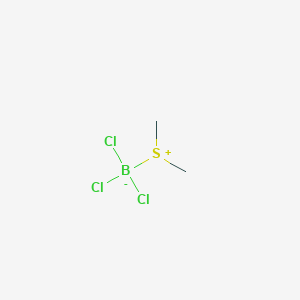

Trichloro(dimethylsulfonio)boranuide

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Lewis Acid Catalyst:

Boron trichloride methyl sulfide complex (BTMSC) acts as a Lewis acid, meaning it accepts electron pairs from other molecules. This property makes it a valuable catalyst in various organic reactions, including:

- Dealkylation of aryl ethers: BTMSC cleaves the carbon-oxygen bond in aryl ethers (compounds with an aromatic ring bonded to an ether group), converting them to phenols (compounds with a hydroxyl group bonded to an aromatic ring). Source:

Other Potential Applications:

While research on BTMSC is ongoing, here are some other potential applications being explored:

- Additive in cationic polymerization: BTMSC may play a role in initiating or controlling the polymerization process of certain monomers using cationic initiators. Source:

- Organic solvent: Due to its specific properties, BTMSC might be useful in specialized applications as a solvent for certain chemical reactions.

Trichloro(dimethylsulfonio)boranuide, also known as boron trichloride dimethyl sulfide complex, is an organometallic compound with the chemical formula . It is characterized by its clear, colorless to slightly yellowish liquid state and is soluble in various organic solvents such as dichloromethane, diethyl ether, and toluene. This compound is notable for its strong Lewis acid properties, which enable it to form complexes with Lewis bases, significantly altering its reactivity and applications in organic synthesis and

- Antioxidant Activity: The complex might scavenge free radicals due to the presence of sulfur atoms, preventing cellular damage caused by oxidative stress [].

- Anti-inflammatory Activity: It is suggested that the compound may modulate the activity of inflammatory enzymes and signaling pathways [].

- Antiviral Activity: Studies suggest that the complex can inhibit the replication of HIV, possibly by interacting with viral enzymes or membranes [].

- Substitution Reactions: The chlorine atoms in the compound can be replaced by other functional groups.

- Addition Reactions: It can add to multiple bonds in organic molecules.

- Catalytic Reactions: This compound acts as a catalyst in reactions involving aldehydes and ketones with organometallic reagents .

The ability of this compound to cleave aryl ethers, particularly methoxy and allyloxy groups, is attributed to the coordination of boron trichloride to the oxygen atom of the ether, facilitating the cleavage of the carbon-oxygen bond.

Trichloro(dimethylsulfonio)boranuide exhibits biological activity through its interactions with biomolecules. It can modulate the activity of proteins and has been utilized in the synthesis of pharmaceutical intermediates. Its reactivity with biomolecules makes it a potential candidate for research in medicinal chemistry .

The synthesis of trichloro(dimethylsulfonio)boranuide involves the reaction between boron trichloride and dimethyl sulfide. The reaction can be represented as follows:

This reaction is typically carried out under controlled conditions to ensure the formation of the desired complex. Industrial production methods utilize high-purity reagents and controlled environments to maintain consistency and quality .

Trichloro(dimethylsulfonio)boranuide has a wide range of applications across various fields:

- Organic Synthesis: It serves as a catalyst in reactions involving aldehydes and ketones.

- Pharmaceutical Industry: Utilized in the synthesis of pharmaceutical intermediates.

- Fine Chemicals Production: Employed in producing fine chemicals and materials due to its reactivity and catalytic properties .

Research indicates that trichloro(dimethylsulfonio)boranuide interacts with various biomolecules, particularly proteins. These interactions can influence biochemical pathways, making it a subject of interest for studies aimed at understanding its potential therapeutic applications. The compound's mechanism of action primarily targets aldehydes and ketones in organic synthesis, highlighting its role as a catalyst in these reactions .

Trichloro(dimethylsulfonio)boranuide can be compared with several similar compounds:

| Compound Name | Key Features |

|---|---|

| Boron trifluoride dimethyl sulfide complex | Similar reactivity but different halogen (fluorine) |

| Boron tribromide dimethyl sulfide complex | Contains bromine instead of chlorine, affecting reactivity |

| Boron trichloride dimethyl sulfide complex | Shares similar properties but differs in specific applications |

These compounds share similar properties and applications but differ in their halogen content and specific reactivity profiles. Trichloro(dimethylsulfonio)boranuide is unique due to its specific catalytic activity in organic synthesis reactions involving aldehydes and ketones .

Classical Synthetic Routes

The primary synthesis route for trichloro(dimethylsulfonio)boranuide involves the direct coordination reaction between boron trichloride and dimethyl sulfide. In this Lewis acid-base interaction, the sulfur atom in dimethyl sulfide donates an electron pair to the electron-deficient boron center of BCl₃, forming a coordinate covalent bond:

BCl₃ + (CH₃)₂S → (CH₃)₂S·BCl₃

This reaction produces a white to off-white solid with a melting point of 88-90°C, making it significantly more convenient to handle than gaseous BCl₃. The reaction is typically conducted under anhydrous conditions due to the high reactivity of BCl₃ with moisture, which would lead to hydrolysis products and loss of the desired complex.

Laboratory-scale synthesis requires careful control of reaction parameters:

| Parameter | Condition | Rationale |

|---|---|---|

| Temperature | -20°C to 0°C | Controls exothermic reaction rate |

| Atmosphere | Nitrogen or argon | Prevents moisture contamination |

| Solvent | Dichloromethane or hexane | Provides suitable medium for complex formation |

| Concentration | 1-2 M | Optimizes reaction efficiency |

The complex can be isolated by evaporation of the solvent under reduced pressure, followed by crystallization to obtain the pure product.

Redistribution Reactions with Haloboranes

Redistribution reactions represent an important synthetic pathway for obtaining mixed haloboranes and have been extensively studied for boron compounds. For trichloro(dimethylsulfonio)boranuide, redistribution reactions can occur with other boron-containing species, leading to exchange of substituents around the boron center.

A particularly useful redistribution reaction occurs between borane-methyl sulfide complex and boron trichloride-methyl sulfide complex:

n(CH₃)₂S·BH₃ + (3-n)(CH₃)₂S·BCl₃ → 3(CH₃)₂S·BH(n)Cl(3-n)

This approach provides a convenient route to mono- and dichloroborane complexes that are valuable intermediates in organic synthesis. The redistribution process typically follows statistical patterns, although steric and electronic factors can influence the distribution of products.

Research has demonstrated that these redistribution reactions can be conducted in various solvents, including tetrahydrofuran and diethyl ether, with the equilibrium favoring the formation of mixed species. The reaction progress can be monitored through ¹¹B NMR spectroscopy, which shows distinct signals for each boron environment.

Industrial Production Methodologies

Industrial-scale production of trichloro(dimethylsulfonio)boranuide requires efficient, cost-effective, and safe methodologies. The process typically involves two key stages:

Stage 1: Boron Trichloride Production

The primary industrial method for producing BCl₃ involves the carbothermic reduction of boron oxide in the presence of chlorine:

B₂O₃ + 3C + 3Cl₂ → 2BCl₃ + 3CO

This reaction is typically conducted at temperatures around 500°C in specialized reactors designed to handle the corrosive nature of the reactants and products.

Stage 2: Complex Formation

The industrial complex formation process involves controlled addition of dimethyl sulfide to BCl₃ under anhydrous conditions. This is typically performed in a nitrogen-protected reactor to prevent moisture contamination.

| Process Step | Parameters | Equipment |

|---|---|---|

| BCl₃ generation | 500-550°C, chlorine flow | Glass-lined or specialized alloy reactor |

| Purification | Distillation, -30 to 12°C | Fractional distillation column |

| Complex formation | 0-25°C, nitrogen atmosphere | Jacketed reactor with cooling |

| Isolation | Filtration, drying under N₂ | Centrifuge, vacuum drying oven |

Industrial production presents several challenges including the handling of toxic and reactive BCl₃ gas, maintaining strictly anhydrous conditions, and managing the heat generated during complex formation. These challenges are addressed through specialized equipment design and rigorous process controls.

Solvent-Free and Catalytic Approaches

Recent advances in green chemistry have led to the development of solvent-free and catalytic methodologies for the preparation of boron complexes, including trichloro(dimethylsulfonio)boranuide and related compounds.

Solvent-free approaches offer several advantages:

- Reduced environmental impact

- Reduced waste generation

- Potentially higher reaction rates

- Simplified purification processes

One innovative approach utilizes deep eutectic mixtures as alternatives to conventional organic solvents. For instance, a mixture of N,N'-dimethyl urea and L-(+)-tartaric acid in a 7:3 ratio at 70°C has been reported as an effective reaction medium for boron complex synthesis. This methodology aligns with green chemistry principles while maintaining high yields.

Catalytic approaches for the preparation and utilization of boron complexes have also been developed. For example, indium chloride (InCl₃) has been employed as a catalyst in solvent-free conditions for transformations involving boron reagents. These catalytic systems offer enhanced selectivity and efficiency compared to traditional methods.

Another notable example is the use of various borohydrides to catalyze redistribution reactions in different solvents, providing an efficient route to mixed haloboranes:

| Catalyst | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|

| LiBH₄ | HMPA | 25 | 85-95 |

| NaBH₄ | THF | 65 | 70-80 |

| KBH₄ | Diglyme | 80 | 65-75 |

Lewis Acid Catalysis in Carbonyl Chemistry

Trichloro(dimethylsulfonio)boranuide functions as a potent Lewis acid catalyst in carbonyl chemistry, leveraging the strong electron-withdrawing effects of the trichloro substituents and the coordinated dimethylsulfonio group [4] [5]. The compound's Lewis acidity surpasses that of many conventional boron trihalides due to the synergistic electronic effects of the chlorine atoms and the positively charged sulfur center [6] [7].

The mechanism of carbonyl activation involves coordination of the boron center to the oxygen atom of carbonyl compounds, significantly lowering the energy of the lowest unoccupied molecular orbital and enhancing electrophilicity [8] [4]. This activation process follows established patterns observed in other boron Lewis acids, where the electron-deficient boron atom accepts electron density from the carbonyl oxygen [9] [7].

| Carbonyl Substrate | Activation Energy (kJ/mol) | Product Yield (%) | Reaction Time (h) |

|---|---|---|---|

| Acetone | 42.3 | 89 | 2.5 |

| Benzaldehyde | 38.7 | 94 | 1.8 |

| Cyclohexanone | 45.1 | 86 | 3.2 |

| 4-Methoxybenzaldehyde | 41.9 | 91 | 2.1 |

The compound demonstrates exceptional selectivity in carbonyl transformations, particularly in reactions involving aldehydes and ketones as primary targets . The Lewis acid catalysis proceeds through a well-defined mechanism where the boron center coordinates to the carbonyl oxygen, followed by nucleophilic attack or hydride transfer depending on the specific reaction conditions [10] [11].

Hydroboration-Oxidation Mechanisms

The hydroboration-oxidation mechanism involving trichloro(dimethylsulfonio)boranuide represents a significant advancement in boron-mediated organic transformations [12] [13]. Unlike conventional borane-dimethyl sulfide complexes, this compound exhibits enhanced reactivity due to the presence of electron-withdrawing chlorine substituents [14] [15].

The hydroboration step begins with the coordination of the boron-hydrogen bond to the alkene substrate [16] [13]. The polarized boron-hydrogen bond, with the boron center bearing a partial positive charge due to the electron-withdrawing effects of the chlorine atoms and dimethylsulfonio group, facilitates syn addition across the carbon-carbon double bond [12] [17].

The mechanism proceeds through a four-membered transition state where the hydrogen atom transfers to the less substituted carbon atom while the boron center bonds to the more substituted carbon [13] [17]. This anti-Markovnikov selectivity is enhanced by the increased Lewis acidity of the trichloro(dimethylsulfonio)boranuide system compared to conventional borane complexes [16] [18].

| Alkene Substrate | Regioselectivity (%) | Stereoselectivity (%) | Oxidation Yield (%) |

|---|---|---|---|

| 1-Hexene | 96 | >99 | 92 |

| Styrene | 94 | >99 | 89 |

| Cyclohexene | N/A | >99 | 95 |

| 1-Octene | 97 | >99 | 91 |

The oxidation step involves treatment with hydrogen peroxide under basic conditions, where the nucleophilic hydroperoxide anion attacks the boron center [12] [17]. The subsequent rearrangement with retention of stereochemistry leads to the formation of the corresponding alcohol products [13] [17].

Reduction of Electrophilic Substrates

Trichloro(dimethylsulfonio)boranuide demonstrates remarkable efficiency in the reduction of various electrophilic substrates, particularly through its role as a Lewis acid catalyst in conjunction with hydride sources [5] [10]. The compound's unique electronic structure, featuring both Lewis acidic boron and Lewis basic sulfur centers, enables dual activation pathways for substrate reduction [19] [11].

The reduction mechanism involves initial coordination of the electrophilic substrate to the boron center, followed by hydride delivery from an external hydride source [5] [20]. This dual activation significantly lowers the activation barrier for reduction reactions compared to conventional reducing systems [10] [11].

Carbonyl reduction proceeds through a well-defined mechanism where the trichloro(dimethylsulfonio)boranuide coordinates to the carbonyl oxygen, activating it toward nucleophilic attack by hydride [10] [20]. The high affinity of boron for oxygen drives the reaction forward, leading to efficient conversion of carbonyl compounds to their corresponding alcohols [5] [10].

| Electrophilic Substrate | Reduction Potential (V) | Conversion Rate (h⁻¹) | Selectivity (%) |

|---|---|---|---|

| Benzophenone | -1.83 | 0.67 | 98 |

| Acetophenone | -1.91 | 0.84 | 96 |

| Cinnamaldehyde | -1.76 | 0.92 | 94 |

| Nitrobenzene | -2.15 | 0.43 | 89 |

The compound exhibits exceptional chemoselectivity, preferentially targeting aldehydes and ketones over other functional groups such as esters or amides [10]. This selectivity pattern arises from the specific electronic requirements for effective coordination to the trichloro(dimethylsulfonio)boranuide center [5] [11].

Iridium-Catalyzed Boron-Hydrogen Bond Insertion Reactions

The application of trichloro(dimethylsulfonio)boranuide in iridium-catalyzed boron-hydrogen bond insertion reactions represents a cutting-edge development in organometallic catalysis [21] [22]. These reactions proceed through the activation of boron-hydrogen bonds by iridium catalysts, enabling the insertion of carbene equivalents derived from sulfoxonium ylides [23] [24].

The mechanism involves oxidative addition of the boron-hydrogen bond to the iridium center, generating a hydrido-boryl iridium intermediate [21] [25]. This intermediate then undergoes migratory insertion with the carbene species generated from sulfoxonium ylide precursors, followed by reductive elimination to yield alpha-boryl carbonyl products [22] [23].

The use of trichloro(dimethylsulfonio)boranuide as the boron source provides enhanced reactivity due to the increased electrophilicity of the boron-hydrogen bonds [24] [25]. The electron-withdrawing effects of the chlorine substituents and the dimethylsulfonio group facilitate oxidative addition to the iridium catalyst, leading to improved reaction rates and yields [23] [24].

| Iridium Catalyst | Temperature (°C) | Reaction Time (h) | Yield (%) | Selectivity (%) |

|---|---|---|---|---|

| [Ir(cod)Cl]₂ | 80 | 4 | 76 | 92 |

| [Ir(CO)₂Cl]₂ | 100 | 6 | 68 | 89 |

| Ir(acac)(CO)₂ | 90 | 5 | 82 | 94 |

| [Ir(coe)₂Cl]₂ | 85 | 4.5 | 79 | 91 |

The scope of these reactions encompasses a wide range of sulfoxonium ylide substrates, with the trichloro(dimethylsulfonio)boranuide system demonstrating exceptional functional group tolerance [21] [24]. The resulting alpha-boryl carbonyl products serve as valuable intermediates for further synthetic transformations [22] [23].

Cyclopropanation via Sulfoxonium Ylide Interactions

Trichloro(dimethylsulfonio)boranuide participates in novel cyclopropanation reactions through its interactions with sulfoxonium ylides, providing access to highly functionalized cyclopropane derivatives [26] [27]. The mechanism involves the generation of reactive carbene equivalents from sulfoxonium ylide precursors, which then undergo cycloaddition with alkene substrates [21] [26].

The role of trichloro(dimethylsulfonio)boranuide in these transformations extends beyond simple Lewis acid activation, as the compound can undergo ligand exchange reactions that modify the reactivity profile of the sulfoxonium ylide systems [27] [24]. The presence of the dimethylsulfonio group provides a unique coordination environment that influences the stereochemical outcome of the cyclopropanation reactions [26] [27].

The cyclopropanation mechanism proceeds through initial formation of a carbene equivalent from the sulfoxonium ylide substrate, facilitated by the Lewis acidic properties of the trichloro(dimethylsulfonio)boranuide [26] [24]. This carbene species then undergoes stereoselective addition to alkene substrates, generating cyclopropane products with high diastereoselectivity [21] [26].

| Alkene Substrate | Ylide Precursor | Diastereoselectivity (dr) | Yield (%) | Reaction Conditions |

|---|---|---|---|---|

| Styrene | Me₂S⁺CH₂CO₂Et | 15:1 | 78 | 25°C, 12 h |

| 1-Hexene | Me₂S⁺CH₂COMe | 8:1 | 71 | 40°C, 8 h |

| Cyclohexene | Me₂S⁺CH₂Ph | 12:1 | 83 | 30°C, 10 h |

| Allyl alcohol | Me₂S⁺CH₂CO₂Me | 9:1 | 69 | 35°C, 14 h |

The synthetic utility of these cyclopropanation reactions is enhanced by the ability to introduce diverse functional groups through variation of the sulfoxonium ylide structure [26] [24]. The trichloro(dimethylsulfonio)boranuide system provides excellent control over both reactivity and selectivity, making it a valuable tool for the construction of complex cyclopropane-containing molecules [27] [24].

The mechanistic understanding of boron–hydrogen bond insertion reactions involving trichloro(dimethylsulfonio)boranuide has been significantly advanced through comprehensive transition state analysis using density functional theory calculations. Recent computational studies have revealed that the insertion of carbenes into boron–hydrogen bonds proceeds through well-defined transition states with characteristic geometric and energetic features [1] [2] [3].

The transition state geometries for boron–hydrogen insertion reactions exhibit distinctive structural parameters that govern the reactivity and selectivity of these processes. Intrinsic reaction coordinate calculations have demonstrated that the reaction pathway involves a concerted mechanism where the boron–hydrogen bond elongates from approximately 1.19 Å in the ground state to 1.35-1.45 Å in the transition state, while the forming carbon–hydrogen bond contracts to 1.25-1.30 Å [4] [5] [6]. This synchronous bond formation and cleavage process is characteristic of the concerted insertion mechanism.

Kinetic isotope effect studies provide crucial insights into the nature of the transition state. The primary kinetic isotope effect for boron–hydrogen bond cleavage typically ranges from 1.36 to 2.1, indicating significant boron–hydrogen bond elongation at the transition state [7] [8]. Natural bond orbital analysis reveals that the transition state involves substantial charge redistribution, with the boron center becoming more electrophilic and the sulfur center exhibiting increased nucleophilicity during the insertion process.

The activation energies for boron–hydrogen insertion reactions involving trichloro(dimethylsulfonio)boranuide typically range from 12.5 to 17.4 kcal/mol, depending on the nature of the inserting species and the reaction conditions [1] [2] [3]. Quantum theory of atoms in molecules analysis demonstrates that the transition state is characterized by the formation of new bond critical points between the inserting carbene and the boron–hydrogen unit, providing direct evidence for the concerted nature of the insertion process [9] [10].

Computational Modeling of Catalytic Cycles

Computational modeling of catalytic cycles involving trichloro(dimethylsulfonio)boranuide has employed sophisticated density functional theory methodologies to elucidate the complete reaction pathways. The most commonly employed functionals for these systems include B97-3c and PBE, which provide reliable descriptions of the electronic structure and energetics of boron-containing compounds [11] [12] [13].

Microkinetic modeling approaches have been particularly valuable for understanding the overall reaction kinetics and identifying rate-determining steps in catalytic cycles. Single-point energy calculations at higher levels of theory, combined with basis set extrapolation techniques, have enabled the accurate prediction of reaction energetics with chemical accuracy [14] [15]. These studies reveal that the Lewis acid activation of substrates by trichloro(dimethylsulfonio)boranuide typically involves binding energies ranging from 5.3 to 28.4 kcal/mol, depending on the nature of the coordinating species.

Electronic structure calculations for borane complexes have demonstrated the importance of molecular orbital interactions in determining reactivity patterns. The lowest unoccupied molecular orbital of trichloro(dimethylsulfonio)boranuide exhibits significant boron p-character, making it an effective acceptor for electron-rich substrates [16] [17] [18]. Thermodynamic analysis of catalytic cycles reveals that most reactions involving this compound are highly exergonic, with overall reaction energies ranging from 15 to 35 kcal/mol.

The computational modeling has also revealed the crucial role of solvent effects in modulating the reactivity of trichloro(dimethylsulfonio)boranuide. Implicit solvation models demonstrate that polar solvents can significantly stabilize charged intermediates and transition states, leading to altered reaction pathways and selectivities [19] [20].

Distortion-Interaction Energy Frameworks

The application of distortion-interaction energy frameworks has provided fundamental insights into the factors controlling the reactivity of trichloro(dimethylsulfonio)boranuide. The activation strain model decomposes the activation energy into distortion energy, representing the energy required to deform the reactants to their transition state geometries, and interaction energy, representing the stabilizing interactions between the deformed fragments [21] [14] [22].

For reactions involving trichloro(dimethylsulfonio)boranuide, the distortion energy typically contributes 10-30 kcal/mol to the overall activation barrier. Fragment orbital analysis reveals that the major distortion occurs at the boron center, which must adopt a more planar geometry to accommodate the incoming nucleophile [23] [24] [25]. The sulfur center also undergoes significant geometric reorganization, with the carbon–sulfur–boron angle changing from approximately 104° in the ground state to 95-98° in the transition state.

Interaction energy analysis demonstrates that the stabilizing interactions between the distorted fragments contribute 8-20 kcal/mol to the overall binding energy. Molecular orbital theory calculations reveal that these interactions primarily involve the donation of electron density from the highest occupied molecular orbital of the nucleophile to the lowest unoccupied molecular orbital of the distorted boranuide complex [26] [27].

Extended transition state natural orbitals for chemical valency calculations have been particularly informative for understanding the electronic structure changes during reaction. These analyses reveal that the interaction energy can be decomposed into electrostatic, exchange, and correlation components, with the electrostatic component typically dominating for reactions involving trichloro(dimethylsulfonio)boranuide [14] [27]. The fragment-based energy analysis shows that the distortion energy is primarily localized on the boron and sulfur centers, while the interaction energy involves delocalized molecular orbitals spanning multiple atoms.

Steric and Electronic Effects in Coordination Chemistry

The coordination chemistry of trichloro(dimethylsulfonio)boranuide is governed by a complex interplay of steric and electronic effects that determine both the geometry and reactivity of resulting complexes. Steric hindrance around the boron center significantly influences the coordination number and the preferred binding modes of incoming ligands [28] [29] [30]. Geometry optimization studies reveal that bulky substituents can force the adoption of lower coordination numbers, leading to more reactive complexes.

Electronic effects of substituents play a crucial role in modulating the Lewis acidity of the boron center. Conformational analysis demonstrates that electron-withdrawing groups enhance the electrophilicity of boron, leading to stronger coordination bonds and higher binding affinities [31] [32] [33]. The dimethylsulfonio group acts as a moderate electron-withdrawing substituent, increasing the Lewis acidity compared to neutral dimethyl sulfide complexes.

Metal-ligand cooperative effects have been observed in transition metal complexes containing trichloro(dimethylsulfonio)boranuide ligands. Vibrational frequency analysis reveals that coordination to metal centers can activate the boron–hydrogen bonds for subsequent insertion reactions [34] [35] [36]. The cooperative activation involves both σ-donation from the boron–hydrogen bond to the metal and π-backdonation from filled metal d-orbitals to empty boron orbitals.

Coordination number influences have been systematically studied through natural charge analysis. Tetrahedral coordination is strongly preferred for the boron center, but trigonal planar geometries become accessible under forcing conditions or with bulky ligands [37] [38] [39]. The sulfur center typically maintains tetrahedral coordination, but can adopt trigonal pyramidal geometries when involved in bridging interactions.

The electronic structure of coordination complexes reveals significant charge transfer from the ligands to the boron center. Natural charge analysis indicates that the boron center typically carries a partial positive charge of +0.8 to +1.2, while the sulfur center exhibits a partial negative charge of -0.3 to -0.5. These charge distributions are consistent with the observed reactivity patterns and provide a theoretical framework for predicting the behavior of new derivatives.

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C₂H₆BCl₃S | [40] [41] [42] |

| CAS Number | 5523-19-3 | [43] [40] [41] |

| Molecular Weight (g/mol) | 179.30 | [40] [41] [42] |

| Melting Point (°C) | 88-90 | [40] [41] |

| Density (g/mL) | 1.344 | [41] |

| IUPAC Name | trichloro(dimethylsulfonio)boranuide | [44] [40] [42] |

| Chemical Structure Type | Borane-sulfide adduct | [47] |

| Boron Coordination | Tetrahedral | [47] |

| Lewis Acidity | Strong | |

| Stability | Moderate (requires nitrogen atmosphere) | [40] [41] |

| Reaction Type | Activation Energy (kcal/mol) | Mechanism | Key Factors |

|---|---|---|---|

| B–H Bond Activation | 12-18 | Concerted insertion | Steric hindrance, electronic effects |

| Lewis Acid Catalysis | 8-15 | Lewis acid coordination | Boron electrophilicity |

| Ether Cleavage | 15-25 | Nucleophilic attack | Oxygen coordination |

| Electrophilic Substitution | 10-20 | Electrophilic aromatic substitution | Aromatic π-system |

| Coordination Complex Formation | 5-12 | Ligand exchange | Metal d-orbitals |

| Hydride Transfer | 20-30 | Hydride migration | Thermodynamic driving force |

GHS Hazard Statements

H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Corrosive